1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[111]pentane is a derivative of bicyclo[111]pentane, a compound known for its unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a starting material. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . The reaction conditions often involve photochemical transformations and radical exchange processes .
Industrial Production Methods
Industrial production methods for this compound are still under development, with continuous flow synthesis being a promising approach. This method allows for the generation of gram quantities of selected bicyclo[1.1.1]pentane building blocks, making it an attractive option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Substitution Reactions: Typically carried out under mild conditions using nucleophiles.
Oxidation Reactions: Often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of bicyclo[1.1.1]pentane .
Scientific Research Applications
1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: Used as a bioisostere to improve the pharmacokinetic properties of drug molecules.
Materials Science: Employed in the design of novel materials with unique structural properties.
Chemical Biology: Utilized in the study of molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can influence various biological pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, known for its rigid structure.
1-(Hydroxymethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane: A hydroxyl derivative with different reactivity.
1-(Aminomethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane: An amine derivative used in medicinal chemistry.
Uniqueness
1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane is unique due to its chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
1-(chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl/c1-8(2)3-9-4-10(5-9,6-9)7-11/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEUKUUQNVOWBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC12CC(C1)(C2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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